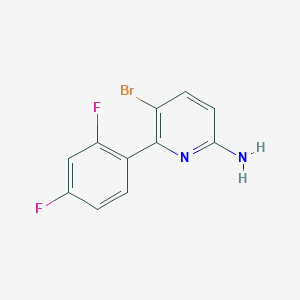

5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine

Descripción

5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at position 5, a 2,4-difluorophenyl substituent at position 6, and an amine group at position 2. This compound’s structural uniqueness lies in the combination of halogenated and aromatic groups, which may influence its physicochemical properties and biological activity. While direct pharmacological data for this compound are absent in the provided evidence, insights can be drawn from structurally related molecules.

Propiedades

IUPAC Name |

5-bromo-6-(2,4-difluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF2N2/c12-8-3-4-10(15)16-11(8)7-2-1-6(13)5-9(7)14/h1-5H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOHWDMBPJWESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=C(C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Pyridin-2-amine Derivative

- Starting Material : Pyridin-2-amine derivatives, often substituted at other positions to direct bromination.

- Reagents and Conditions : N-Bromosuccinimide (NBS) is commonly used as the brominating agent in polar aprotic solvents such as dimethylformamide (DMF). Reaction temperatures are controlled between 0°C to 25°C to achieve regioselective bromination at the 5-position of the pyridine ring.

- Mechanism : Electrophilic aromatic substitution facilitated by NBS leads to selective bromination at the 5-position adjacent to the amino group, which acts as a directing group.

- Notes : The reaction is sensitive to temperature and solvent choice to avoid polybromination or undesired substitution.

Suzuki-Miyaura Cross-Coupling Reaction

- Objective : Coupling of the 5-bromo-pyridin-2-amine intermediate with 2,4-difluorophenyl boronic acid or boronate esters to install the 2,4-difluorophenyl substituent at the 6-position.

- Catalysts : Palladium catalysts such as Pd(PPh₃)₄ or Pd nanoparticles are used.

- Base and Solvent : Potassium carbonate (K₂CO₃) is a typical base; solvents include toluene/water mixtures.

- Reaction Conditions : Heating at 80°C for 12–24 hours under inert atmosphere (nitrogen or argon) is standard. Microwave-assisted synthesis can reduce reaction times to 30–60 minutes at 100–120°C.

- Yield and Purity : Traditional methods yield 50–70% product with ≥95% purity after purification. Microwave or continuous flow methods can improve yield to 75–90% and purity to ≥98%.

Purification

- Techniques : Column chromatography using silica gel with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures.

- Purpose : To remove palladium residues, unreacted starting materials, and side products ensuring high purity suitable for further applications.

- Direct Amination and Substitution : Some processes involve placing protecting or directing groups on the amino functionality to facilitate selective substitution reactions on the pyridine ring, followed by deprotection to regenerate the amine.

- Use of Organometallic Reagents : Methyl zinc compounds or salts in the presence of nickel catalysts have been used in related pyridine derivatives to replace halogens with alkyl groups, showcasing the versatility of transition metal catalysis in pyridine functionalization.

- Continuous Flow Chemistry : For industrial scale-up, continuous flow reactors enhance reaction control, safety, and yield, reducing reaction times and improving reproducibility.

- Safety and Environmental Aspects : Use of mild reaction conditions and avoidance of hazardous reagents (e.g., n-butyllithium at cryogenic temperatures) are preferred for scalability and environmental compliance.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide, DMF | 0–25°C | 0.5–2 hours | 80–90 | >95 | Regioselective at 5-position |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 2,4-difluorophenyl boronic acid | 80°C (traditional) / 100–120°C (microwave) | 12–24 h (traditional) / 0.5–1 h (microwave) | 50–70 (traditional) / 75–90 (microwave) | ≥95 (traditional) / ≥98 (microwave) | Inert atmosphere, toluene/water solvent |

| Purification | Silica gel chromatography or recrystallization | Ambient | Variable | N/A | ≥95 | Removes impurities and catalyst residues |

- Microwave-assisted Suzuki coupling significantly reduces reaction time and improves yield and purity.

- The choice of catalyst and base strongly influences the efficiency of the coupling step; Pd nanoparticles have shown enhanced catalytic activity.

- Controlled bromination using NBS in DMF ensures high regioselectivity, minimizing side products.

- Protecting groups on the amino functionality can improve selectivity in multi-step syntheses but require additional deprotection steps.

- Continuous flow synthesis is emerging as a promising approach for industrial-scale production, offering better heat and mass transfer and safety.

The preparation of 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine primarily involves selective bromination of a pyridin-2-amine precursor followed by palladium-catalyzed Suzuki-Miyaura cross-coupling with 2,4-difluorophenyl boronic acid. Optimization of reaction conditions such as temperature, catalyst choice, and reaction time can significantly enhance yield and purity. Modern techniques including microwave-assisted synthesis and continuous flow reactors are advancing the efficiency and scalability of this compound's synthesis for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.

Oxidation Products: N-oxides are the primary products of oxidation reactions.

Reduction Products: Amines are the major products of reduction reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It serves as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Biological Probes: It is used in the design of probes for studying biological pathways and mechanisms.

Industry:

Mecanismo De Acción

The mechanism by which 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it is designed to bind to and modulate the activity of enzymes or receptors involved in disease pathways . The compound’s fluorine atoms enhance its binding affinity and selectivity by forming strong interactions with target proteins .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs include pyridine derivatives with halogen (Br, Cl, F) or aryl substituents. A comparative analysis is summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The aromatic 2,4-difluorophenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to simpler halogenated derivatives.

- Synthetic Flexibility : The bromine atom at position 5 offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with analogs like 5-Bromo-6-chloropyridin-2-amine .

Physicochemical and Reactivity Trends

- Basicity : The amine group’s basicity is influenced by adjacent substituents. For example, the electron-withdrawing 2,4-difluorophenyl group likely renders the amine less basic than in 5-Bromo-6-fluoropyridin-2-amine .

- Stability: Trifluoromethyl groups (as in ) and fluorinated aryl groups may confer resistance to oxidative degradation compared to non-fluorinated analogs.

- Solubility : Bulkier substituents (e.g., 2,4-difluorophenyl) reduce solubility in polar solvents, whereas smaller halogens (F, Cl) improve it .

Actividad Biológica

5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

This compound features specific halogen substitutions that influence its reactivity and biological interactions. The presence of bromine and difluorophenyl groups enhances its potential as a versatile compound in medicinal chemistry.

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 80.05% |

| This compound | S. aureus | 79.78% |

These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It was found to exhibit cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HuH-7 cells. The compound induced G2/M phase arrest and apoptosis in these cells, indicating its potential as an anticancer therapeutic.

Case Study: HepG2 Cell Line

A study reported the following findings regarding the compound's effects on HepG2 cells:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100% |

| 10 | 55.05% |

| 20 | 30.51% |

At a concentration of 10 µM, the compound reduced cell viability significantly, demonstrating its potency as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It effectively suppressed COX-2 activity in vitro, which is crucial for inflammation processes.

| Compound | COX-2 Inhibition (IC50) |

|---|---|

| This compound | 0.04 ± 0.01 µmol |

This level of inhibition is comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms through which this compound exerts its biological effects involve several biochemical pathways:

- Antimicrobial Action : The compound likely disrupts bacterial cell walls or inhibits essential enzymes.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

- Anti-inflammatory Pathway : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by coupling with 2,4-difluorophenyl groups. Key steps include:

-

Bromination : Use NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to ensure regioselective bromination at the 5-position of the pyridine ring.

-

Coupling : Employ Suzuki-Miyaura cross-coupling with a 2,4-difluorophenyl boronic acid/pinacol ester, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (80°C, 12–24 hours).

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.

-

Optimization : Microwave-assisted synthesis (100–120°C, 30–60 min) or continuous flow chemistry can enhance reaction efficiency and reproducibility .

Parameter Traditional Method Advanced Method Reaction Time 12–24 hours 30–60 minutes (microwave) Catalyst Pd(PPh₃)₄ Pd nanoparticles Yield Range 50–70% 75–90% Purity Post-Purification ≥95% ≥98%

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The amine proton (NH₂) appears as a broad singlet at δ 5.5–6.0 ppm, while aromatic protons split into distinct multiplets due to fluorine coupling (²JHF ≈ 20 Hz).

- X-ray Crystallography : Resolves regiochemistry of bromine and fluorine substituents. For example, a similar compound (6-bromo-N-(6-bromopyridin-2-yl)pyridin-2-amine) confirmed bond angles and torsion angles via single-crystal analysis .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 315.0 (calculated for C₁₁H₇BrF₂N₂).

- IR Spectroscopy : NH₂ stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹).

- Conflict Resolution : Discrepancies in substituent positions (e.g., bromine vs. fluorine orientation) can be resolved by comparing experimental data with DFT-calculated NMR chemical shifts .

Advanced Research Questions

Q. How does the electronic and steric environment of the 2,4-difluorophenyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 2,4-difluorophenyl group exerts both electronic and steric effects:

-

Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.

-

Steric Effects : The ortho-fluorine creates steric hindrance, favoring para-selectivity in subsequent reactions.

-

Comparative Analysis : Analogous compounds (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine) show that electron-deficient aryl groups accelerate coupling rates by stabilizing transition states .

Substituent Reactivity in Suzuki Coupling Observed Selectivity 2,4-Difluorophenyl High (k = 0.15 min⁻¹) Para-dominant Phenyl Moderate (k = 0.08 min⁻¹) Mixed ortho/para 4-Trifluoromethylphenyl Very High (k = 0.22 min⁻¹) Meta-dominant

Q. What computational methods can predict the binding affinity of this compound to biological targets, and how should molecular docking parameters be optimized?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate ligand-receptor interactions, focusing on halogen bonding between bromine and protein backbone carbonyls.

- Molecular Dynamics (MD) : Use AMBER or GROMACS to assess binding stability over 100 ns trajectories. Solvation models (TIP3P) improve accuracy.

- Docking Software (AutoDock Vina) : Optimize grid box dimensions to encompass the active site (e.g., 25 ų for kinase targets). Set exhaustiveness to 20–50 for rigorous sampling.

- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays. For example, a similar brominated pyridine derivative showed a correlation coefficient (R²) of 0.89 between predicted and observed affinities .

Q. How can researchers address contradictions in reported synthetic yields of this compound, and what experimental controls ensure reproducibility?

- Methodological Answer :

- Root Cause Analysis : Variability often stems from impurities in boronic acids or moisture-sensitive catalysts. Conduct Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O).

- Control Experiments :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and XPhos-Pd-G3 to identify optimal systems.

- Temperature Gradients : Perform reactions at 70°C, 80°C, and 90°C to map yield vs. temperature.

- Additives : Evaluate the impact of TBAB (tetrabutylammonium bromide) on phase transfer in biphasic systems.

- Reproducibility Protocol : Publish detailed reaction logs (e.g., exact stoichiometry, degassing time) and share raw NMR/FID files via open-access platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.